Metronidazole-d4
Overview
Description
Metronidazole-d4, also known as 2-Methyl-5-nitroimidazole-1-ethanol-d4, is an antibiotic that has activity against anaerobic bacteria and protozoa . It is intended for use as an internal standard for the quantification of metronidazole by GC- or LC-MS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound derivatives involves the creation of novel metronidazole derivatives that include a 1,3,4-oxadiazole moiety . These developed compounds are biologically active and exhibit significant radical scavenging activity, as well as excellent antimicrobial and antibacterial properties .
Molecular Structure Analysis
This compound has a molecular formula of C6H9N3O3 . The molecular weight is 175.18 g/mol . The InChI is 1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 . The canonical SMILES is CC1=NC=C(N1CCO)N+[O-] and the isomeric SMILES is [2H]C([2H])(C([2H])([2H])O)N1C=NC=C1N+[O-] .
Chemical Reactions Analysis
This compound is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.18 g/mol . The exact mass and monoisotopic mass are 175.08949814 g/mol . The topological polar surface area is 83.9 Ų . The heavy atom count is 12 .
Scientific Research Applications
Treatment of Anaerobic Infections : Metronidazole is a primary choice for treating anaerobic infections caused by Bacteroides species, fusobacteria, and clostridia. It's effective against trichomoniasis, amoebiasis, and giardiasis. Gardnerella vaginalis, responsible for vaginosis, also responds well to this treatment (Löfmark, Edlund, & Nord, 2010).
Action Mechanism and Resistance : Metronidazole's cytotoxic nitroradicals, formed under anaerobic conditions, cause DNA strand breakage, leading to bacterial cell death. Resistance mechanisms are emerging, notably in Bacteroides fragilis and Helicobacter pylori, but they are still relatively rare (Diniz et al., 2000).
Pharmacokinetics and Dynamics : Metronidazole is absorbed almost completely when administered orally and distributes widely in the body, including the central nervous system. Its metabolism primarily occurs in the liver, and it is excreted in urine and feces (Lamp, Freeman, Klutman, & Lacy, 1999).
Plasmid-Mediated Resistance : Recent studies have identified plasmid-mediated resistance to metronidazole in Clostridioides difficile. The presence of the plasmid pCD-METRO is associated with stable resistance to the drug (Boekhoud et al., 2019).
Applications in Treating Helicobacter Pylori : Metronidazole is part of the combination therapy for eradicating H. pylori in patients with gastroduodenal ulcers. This approach remains effective despite some resistance cases (Ling et al., 1996).
Mechanism of Action
Target of Action
Metronidazole-d4, a derivative of Metronidazole, is primarily targeted at anaerobic bacteria and protozoa . The drug’s primary targets are the DNA and electron-transport proteins of these organisms .
Mode of Action
This compound is a prodrug that is reductively activated under low oxygen tension, leading to the reduction of its nitro group . This reduction results in the fragmentation of the imidazole ring and the production of cytotoxic intermediates . These intermediates bind to the DNA and electron-transport proteins of the target organisms, blocking nucleic acid synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reduction of the nitro group of the drug under low oxygen tension, leading to the fragmentation of the imidazole ring . This process results in the formation of cytotoxic intermediates that inhibit DNA synthesis and repair .
Pharmacokinetics
This compound is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa . It is found in all tissues in mice and rats, after oral or intravenous administration . The elimination half-life of metronidazole is approximately 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis and repair in the target organisms . This leads to cell death and the effective treatment of infections caused by these organisms .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of certain metal ions . For example, the degradation efficiency of this compound can be affected by different pH levels . Additionally, the presence of certain metal ions can influence the reductive activation of the drug .
Safety and Hazards
Metronidazole-d4 is suspected of causing cancer (H351) and may cause damage to organs through prolonged or repeated exposure (H373) . It is harmful to aquatic life with long-lasting effects (H412) . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be stored locked up and disposed of properly .
Biochemical Analysis
Biochemical Properties
Metronidazole-d4, like Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to imidazole fragmentation and cytotoxicity .
Cellular Effects
This compound is expected to have similar cellular effects as Metronidazole. It has been shown to have cytotoxic effects on various types of cells . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the reduction of the nitro group in this compound under low oxygen tension leads to the formation of cytotoxic compounds . These compounds may bind to DNA and other biomolecules, inhibiting DNA synthesis and repair .
Temporal Effects in Laboratory Settings
Studies on Metronidazole have shown that its cytotoxic effects can persist over time
Dosage Effects in Animal Models
Studies on Metronidazole have shown that it can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Metronidazole. Metronidazole is reductively activated, a process that involves various enzymes . This activation can affect metabolic flux and metabolite levels .
Transport and Distribution
Metronidazole is known to be widely distributed throughout the body and various body fluids .
Subcellular Localization
Given its molecular structure and properties, it is likely to be found in various compartments within the cell where it exerts its effects .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-RRVWJQJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678716 | |
Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261392-47-5 | |
Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1261392-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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